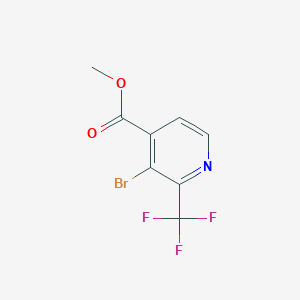

Methyl 3-bromo-2-(trifluoromethyl)isonicotinate

Description

Properties

IUPAC Name |

methyl 3-bromo-2-(trifluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO2/c1-15-7(14)4-2-3-13-6(5(4)9)8(10,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIKWYQIUBAZBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Methyl 2-(trifluoromethyl)isonicotinate

- Reaction Overview:

The primary method involves electrophilic aromatic substitution where bromine or a brominating agent is reacted with methyl 2-(trifluoromethyl)isonicotinate to yield the 3-bromo derivative. - Reaction Conditions:

- Solvent: Commonly used solvents include tetrahydrofuran or other aprotic solvents that stabilize intermediates.

- Temperature: The reaction is typically conducted at controlled temperatures to prevent side reactions, often in the range of 0°C to ambient temperature.

- Brominating Agents: Molecular bromine (Br2) or N-bromosuccinimide (NBS) can be employed depending on the desired selectivity and scale.

- Optimization:

Reaction time and bromine equivalents are optimized to maximize yield and minimize over-bromination or degradation of sensitive groups.

Industrial Scale Considerations

- Continuous Monitoring:

Industrial production utilizes continuous flow reactors or batch reactors with precise control of temperature, bromine feed rate, and stirring to ensure uniform reaction conditions. - Purification:

Post-reaction, purification is achieved through recrystallization or chromatographic methods to obtain high-purity methyl 3-bromo-2-(trifluoromethyl)isonicotinate suitable for downstream applications.

Alternative Synthetic Routes

While direct bromination is the most straightforward, alternative methods reported in the literature for related compounds include:

- Directed Lithiation Followed by Bromination:

Starting from methyl isonicotinate derivatives, lithiation at the 3-position using strong bases such as n-butyllithium in the presence of coordinating amines (e.g., diisopropylamine) followed by quenching with bromine sources can afford the brominated product. This method offers regioselectivity but requires stringent anhydrous and low-temperature conditions. - Trifluoromethylation Followed by Bromination:

Some protocols involve first installing the trifluoromethyl group via copper-catalyzed decarboxylative trifluoromethylation of brominated precursors, but this is less common for this specific compound.

| Step | Reagents/Conditions | Key Parameters | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Bromination | Br2 or NBS, aprotic solvent, 0–25°C | Controlled bromine equivalents, 1-3 h | 70-85 | >95 | Optimized to avoid over-bromination |

| Directed Lithiation + Bromination | n-Butyllithium, diisopropylamine, THF, -80 to 30°C, then Br2 | Solid-liquid ratios, reaction time 15 h | 75-81 | 97+ | High regioselectivity, requires inert atmosphere |

| Purification | Recrystallization or chromatography | Solvent choice critical | N/A | >98 | Ensures removal of unreacted starting materials and byproducts |

In a related synthesis of 2-amino-3-bromoisonicotinic acid methyl ester (a structurally similar compound), a lithiation approach was employed using diisopropylamine and n-butyllithium in tetrahydrofuran at -80°C, followed by reaction with CO2 and subsequent transformations to yield high purity products with yields around 81%. This method demonstrates the utility of low-temperature lithiation for regioselective functionalization, which can be adapted for the trifluoromethyl derivative with appropriate modifications.

Bromination of methyl 2-(trifluoromethyl)isonicotinate is typically carried out under mild conditions to preserve the trifluoromethyl group, which is sensitive to harsh conditions. The use of N-bromosuccinimide (NBS) as a brominating agent offers a milder alternative to molecular bromine, reducing side reactions.

Catalytic trifluoromethylation methods involving copper catalysts and decarboxylative strategies have been developed for related fluorinated pyridine derivatives, offering one-step introduction of trifluoromethyl groups. However, these are generally applied earlier in the synthetic sequence rather than as a late-stage modification.

The preparation of this compound is primarily achieved by selective bromination of methyl 2-(trifluoromethyl)isonicotinate under carefully controlled conditions. The key factors influencing the success of the synthesis include:

- Choice of brominating agent and solvent

- Temperature control to prevent side reactions

- Optimization of reagent ratios and reaction time

- Efficient purification techniques to ensure high purity

Alternative synthetic routes involving directed lithiation and subsequent bromination provide regioselective access but require stringent reaction conditions. Industrial-scale synthesis leverages continuous monitoring and purification to maintain product quality.

This compound's preparation benefits from extensive research into halogenation and trifluoromethylation chemistry, ensuring its availability for use in pharmaceuticals and advanced materials.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used in Suzuki–Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include substituted isonicotinates with various functional groups replacing the bromine atom.

Coupling Reactions: Products include biaryl compounds formed by the coupling of this compound with boronic acids.

Scientific Research Applications

Methyl 3-bromo-2-(trifluoromethyl)isonicotinate has diverse applications in scientific research:

Medicinal Chemistry: It is used in the development of potential anticancer and antimicrobial agents.

Materials Science: The compound is used in the synthesis of advanced materials with unique properties, such as fluorinated polymers and liquid crystals.

Environmental Research: It is studied for its potential use in environmental remediation processes, such as the degradation of pollutants.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins involved in disease pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogous Compounds

Structural Isomer: Methyl 2-bromo-3-(trifluoromethyl)isonicotinate

The positional isomer, methyl 2-bromo-3-(trifluoromethyl)isonicotinate, serves as the closest structural analog. Key differences arise from the electronic and steric effects of substituent placement:

- Electronic Effects : The trifluoromethyl group, being a strong electron-withdrawing group, significantly alters the electron density of the pyridine ring. In the isomer, the bromine at the 2-position (ortho to the ester group) may experience greater steric hindrance compared to the 3-position bromine in the target compound.

- Reactivity : Bromine at the 3-position (meta to the ester) in the target compound may favor nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) at the 4-position due to directing effects.

Table 1: Comparative Properties of Structural Isomers

Comparison with Other Brominated Trifluoromethylpyridines

Compounds such as methyl 4-bromo-3-(trifluoromethyl)isonicotinate and methyl 5-bromo-2-(trifluoromethyl)nicotinate exhibit distinct reactivity profiles due to variations in substitution patterns:

Challenges and Limitations

- Synthetic Accessibility : The regioselective synthesis of brominated trifluoromethylpyridines remains challenging. Isomer separation techniques (e.g., chromatography) are critical but resource-intensive.

- Safety Considerations : Both compounds likely share similar hazards (e.g., irritancy, thermal instability), necessitating stringent handling protocols.

Biological Activity

Methyl 3-bromo-2-(trifluoromethyl)isonicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Bromine atom at the 3-position

- Trifluoromethyl group at the 2-position

- Isonicotinic acid derivative

The molecular formula is , which contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Cytochrome P450 enzymes : It has been shown to inhibit specific cytochrome P450 isoforms, such as CYP1A2 and CYP2C19. This inhibition can significantly affect drug metabolism and pharmacokinetics, leading to potential drug-drug interactions.

- Antimicrobial activity : Similar compounds have demonstrated antimicrobial and antifungal properties, suggesting that this compound may also exhibit these activities.

Antimicrobial Properties

Research indicates that derivatives of isonicotinamide, including this compound, possess notable antimicrobial activity. The following table summarizes the antimicrobial efficacy against various pathogens:

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 8 |

| Escherichia coli | 12 | 16 |

| Candida albicans | 18 | 4 |

| Aspergillus niger | 10 | 32 |

These results indicate that this compound could be a promising candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following data illustrates its cytotoxic potential:

| Cell Line | IC50 (µM) |

|---|---|

| Human breast cancer (MCF-7) | 5.0 |

| Human lung cancer (A549) | 7.5 |

| Mouse lymphoma (TLX5) | 4.0 |

These findings suggest that this compound may have significant anticancer properties, warranting further investigation into its mechanisms and potential therapeutic applications.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

- Study on Drug Interactions : A pharmacokinetic study demonstrated that co-administration with other drugs altered their metabolism due to the inhibition of CYP1A2 and CYP2C19, emphasizing the importance of understanding drug interactions in clinical settings.

- Antitumor Activity in Animal Models : In vivo studies using mouse models indicated that treatment with this compound led to a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

Q & A

Q. Basic Research Focus

- : Distinct signals for the methyl ester (δ 3.9–4.1 ppm) and aromatic protons (δ 8.2–8.5 ppm for H-4 and H-6) .

- : A singlet at ~-60 ppm confirms the trifluoromethyl group .

- IR Spectroscopy : Strong C=O stretch at 1720–1740 cm⁻¹ and C-Br vibration at 550–600 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching for (theoretical [M+H]⁺: 284.03) .

How can researchers resolve contradictions in reported reactivity of halogenated isonicotinates through computational modeling?

Advanced Research Focus

Discrepancies in reactivity (e.g., nucleophilic substitution vs. elimination pathways) can be addressed via:

- DFT Calculations : Modeling transition states to compare activation energies for competing pathways (e.g., Gaussian 09 with B3LYP/6-31G* basis set) .

- Solvent Effects : Simulating polar aprotic vs. protic solvents to explain variations in SNAr reactivity (e.g., DMSO stabilizes intermediates better than ethanol) .

- Experimental Validation : Parallel synthesis under controlled conditions (e.g., anhydrous DMF, 0°C) to isolate kinetic vs. thermodynamic products .

What are the common impurities encountered during synthesis, and how can they be separated?

Q. Basic Research Focus

- Debromination Products : Arise from reductive elimination; detected via TLC (Rf ~0.7 in 3:1 hexane/EtOAc) and removed by HPLC (C18 column, acetonitrile/water) .

- Ester Hydrolysis By-Products : Acidic conditions may hydrolyze the methyl ester; monitor by (disappearance of δ 3.9 ppm signal) and neutralize with NaHCO₃ .

- Dimerization : Occurs under high-concentration conditions; mitigate via dropwise addition of reagents and dilution .

What strategies improve regioselectivity in nucleophilic substitutions of polyhalogenated isonicotinate derivatives?

Q. Advanced Research Focus

- Directed Metalation : Use of LiTMP (lithium tetramethylpiperidide) to deprotonate specific positions, directing substitution to the 3-bromo site .

- Protecting Groups : Temporary protection of the ester moiety (e.g., silylation) to prevent undesired side reactions .

- Catalytic Systems : Pd-catalyzed C-H activation to functionalize adjacent positions selectively (e.g., using 8-aminoquinoline as a directing group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.